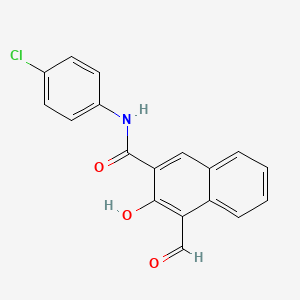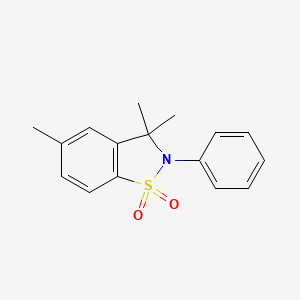
1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide is a heterocyclic compound with a benzisothiazole core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its unique chemical structure, which includes a benzene ring fused to an isothiazole ring, with additional methyl and phenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide involves several steps. One common method includes the protonation of thiazole ions followed by aromatization reactions . The reaction conditions typically involve the use of organic solvents such as ethanol, dimethylformamide, and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide has a wide range of applications in scientific research :
Chemistry: Used as a reagent and catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways . The compound may act by inhibiting enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzisothiazol-3(2H)-one
- 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
- 2,3-Dihydro-3,3-dimethyl-2-fluoro-1,2-benzisothiazole 1,1-dioxide
Uniqueness
1,2-Benzisothiazole, 2,3-dihydro-3,3,5-trimethyl-2-phenyl-, 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its trimethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
56751-81-6 |
|---|---|
Molecular Formula |
C16H17NO2S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3,3,5-trimethyl-2-phenyl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C16H17NO2S/c1-12-9-10-15-14(11-12)16(2,3)17(20(15,18)19)13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
KRDXYTJCDUGCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N(C2(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14645062.png)
![(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14645070.png)
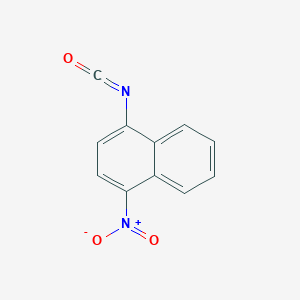
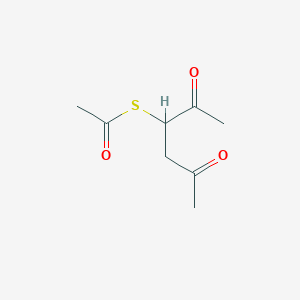
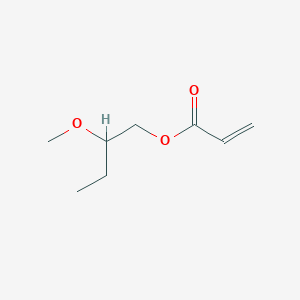


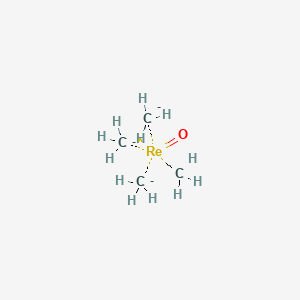

![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)


